3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide
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Overview
Description
The compound “3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide” is a benzofuran derivative. Benzofuran is a heterocyclic compound that is found in many natural products and synthetic compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds structurally similar to 3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide have been synthesized and evaluated for their antimicrobial activities. For example, the synthesis of 2-aryl-3,4-dihydro-4-oxo-5-bromobenzofuro[3,2-d]pyrimidines has been explored, with these compounds showing potential antimicrobial properties upon screening (Parameshwarappa & Sangapure, 2009).
Antidopaminergic Properties and Potential Antipsychotic Agents
Another area of research involves the synthesis of benzamide derivatives with specific functional groups, such as bromo and methoxy groups, to explore their antidopaminergic properties. These studies aim at developing new antipsychotic agents, providing insights into the structural requirements for receptor interaction and biological activity. One such study on (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds highlighted their potential in investigating dopamine D-2 mediated responses and their suitability for receptor binding studies in vitro and in vivo (Högberg et al., 1990).
Crystal Structure and Theoretical Studies
The crystal structure and theoretical studies of related compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, have been characterized, offering insights into their chemical properties and potential applications in material science or drug design. These studies involve single-crystal X-ray diffraction analysis and theoretical calculations to understand the molecular structure and interactions at a detailed level (Polo et al., 2019).
Intermolecular Interactions and DFT Calculations
Research on the intermolecular interactions and density functional theory (DFT) calculations of antipyrine-like derivatives, including benzamide compounds, has been conducted to understand the chemical and physical properties of these molecules. This research provides valuable information for the design of new compounds with desired properties by analyzing their crystal packing, hydrogen bonding interactions, and energy frameworks (Saeed et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound “3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide” are currently unknown. This compound is a derivative of benzofuran, a class of compounds that have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with their targets through various mechanisms, including free radical reactions and nucleophilic substitutions . The compound may also undergo reactions at the benzylic position, which can be resonance stabilized .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of pathways due to their diverse pharmacological activities
Pharmacokinetics
As a benzofuran derivative, it is expected to have good bioavailability due to the lipophilic nature of the benzofuran ring . .
Result of Action
Given its structural similarity to other benzofuran derivatives, it may exhibit similar biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . .
Properties
IUPAC Name |
3-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-12(20-18(21)15-3-2-4-16(19)11-15)9-13-5-6-17-14(10-13)7-8-22-17/h2-6,10-12H,7-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXQIJLMCVQDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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